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molecular formula C8H13NO B8693490 1-hydroxy-4-methylcyclohexane-1-carbonitrile

1-hydroxy-4-methylcyclohexane-1-carbonitrile

Cat. No. B8693490
M. Wt: 139.19 g/mol
InChI Key: ZZNWDVTYICRGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328099B2

Procedure details

4-Methylcyclohexanone (1.0 g, 8.9 mmol) was added to a stirred solution of water (8.9 mL) containing sodium metabisulfite (0.98 g, 5.2 mmol). The resulting mixture was allowed to stir at ambient temperature for 15-30 minutes before diethyl ether (8.9 mL) was added followed by potassium cyanide (0.91 g, 14 mmol). The biphasic mixture was stirred vigorously for at least 30 minutes before the layers were partitioned and the organic layer was washed with water, followed by brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo (23° C. water bath) to afford 4-methyl-1-hydroxycyclohexanecarbonitrile as a crude residue, which was carried forward without further purification. The crude residue (0.50 g, 3.6 mmol) was combined with pyridine (18.3 mL, 226 mmol), and POCl3 (1.34 mL, 14.4 mmol) in a microwave vial and sealed. The reaction mixture was heated to reflux for 16 hours. The reaction mixture was then cooled to ambient temperature, diluted with diethyl ether, and washed with 2N aqueous HCl saturated with sodium chloride (3×). The organic layer was washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo (23° C. water bath) to afford the title compound as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Three
Quantity
8.9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.O.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[C-:19]#[N:20].[K+]>C(OCC)C>[CH3:1][CH:2]1[CH2:7][CH2:6][C:5]([OH:8])([C:19]#[N:20])[CH2:4][CH2:3]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1CCC(CC1)=O
Name
Quantity
8.9 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0.98 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0.91 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
8.9 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The biphasic mixture was stirred vigorously for at least 30 minutes before the layers
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
were partitioned
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (23° C. water bath)

Outcomes

Product
Name
Type
product
Smiles
CC1CCC(CC1)(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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